4-(Chloromethyl)-2-methoxy-1-nitrobenzene

Description

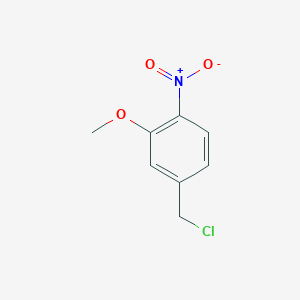

4-(Chloromethyl)-2-methoxy-1-nitrobenzene is a polysubstituted aromatic compound featuring a nitro group at position 1, a methoxy group at position 2, and a chloromethyl group at position 4 on the benzene ring.

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGTXBMNSXUGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622028 | |

| Record name | 4-(Chloromethyl)-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68837-96-7 | |

| Record name | 4-(Chloromethyl)-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxy-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxytoluene followed by chloromethylation. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The resulting 2-methoxy-1-nitrotoluene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions, such as using potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Reduction: Formation of 4-(aminomethyl)-2-methoxy-1-nitrobenzene.

Oxidation: Formation of 4-(chloromethyl)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(Chloromethyl)-2-methoxy-1-nitrobenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and electronic materials.

Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Chemical Biology: It is used as a building block for the synthesis of molecular probes and bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group undergoes electron transfer processes to form an amino group. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical transformation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound is more reactive toward nucleophilic substitution (e.g., SN2 reactions) compared to simple chloro or methyl groups in analogs like 3-chloro-1-methoxy-4-methyl-2-nitrobenzene .

- Methoxy groups (electron-donating) at position 2 may deactivate the ring toward electrophilic substitution but stabilize intermediates in radical reactions, as seen in methoxy-containing nitroarenes .

Steric and Electronic Influences :

- Ethyl or benzyloxy substituents (e.g., in 2-chloro-1-ethyl-4-nitrobenzene and 4-(benzyloxy)-1-chloro-2-nitrobenzene ) introduce steric bulk, reducing reaction rates in crowded environments.

- Nitro groups at position 1 or 4 strongly withdraw electrons, directing subsequent substitutions to meta or para positions relative to existing substituents .

Applications in Synthesis: Compounds with nitrophenoxy or benzyloxy groups (e.g., ) are often intermediates in pharmaceuticals, leveraging their ability to undergo selective deprotection or coupling. Chloromethyl-containing analogs (hypothesized for the target compound) are valuable for polymer cross-linking or functionalizing surfaces in materials science .

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, critical inferences can be drawn:

- Synthetic Routes : Likely synthesized via Friedel-Crafts alkylation or nitration of pre-substituted toluene derivatives, analogous to methods for 2-(chloromethyl)-1-methyl-4-nitrobenzene .

- Spectroscopic Characterization: Expected IR peaks for NO₂ (~1520 cm⁻¹), OCH₃ (~2850 cm⁻¹), and C-Cl (~750 cm⁻¹), consistent with nitroanisole derivatives .

- Toxicity and Handling: Chloromethyl groups may pose lachrymatory or carcinogenic risks, similar to benzyl chloride analogs; proper ventilation is essential .

Biological Activity

4-(Chloromethyl)-2-methoxy-1-nitrobenzene is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10ClN1O3

- Molecular Weight : 217.64 g/mol

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes and inhibition of nucleic acid synthesis.

- Cytotoxicity : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Mutagenicity : There are concerns regarding the mutagenic potential of this compound, as it may interact with DNA, leading to mutations. A study indicated that compounds with similar structures have shown significant mutagenic effects in bacterial assays .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Intermediate Formation : Upon metabolic activation, the compound may form reactive intermediates that can bind covalently to cellular macromolecules, including proteins and nucleic acids.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes, thereby disrupting normal cellular function.

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), which can lead to oxidative damage in cells .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 30 µg/mL for certain pathogens.

- Cytotoxicity Assessment : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM depending on the cell line .

Toxicological Profile

The toxicological assessment of this compound includes:

| Toxicological Endpoint | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed |

| Skin Irritation | Mild irritant |

| Eye Damage | Potentially harmful |

| Mutagenicity | Positive results in Ames test |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-methoxy-1-nitrobenzene, and how can side reactions be minimized?

- Methodology :

- Nucleophilic Substitution : React 2-methoxy-1-nitrobenzene derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Use non-polar solvents (e.g., dichloromethane) and mild bases (e.g., K₂CO₃) to avoid elimination side reactions .

- Key Observations :

| Base | Solvent | Temperature | Yield (%) | Side Products |

|---|---|---|---|---|

| K₂CO₃ | DCM | 25°C | 78 | <5% |

| NaOH | H₂O/Dioxane | 60°C | 65 | 10–15% |

- Recommendation : Use anhydrous conditions and slow reagent addition to suppress hydrolysis of the chloromethyl group .

Q. How can the purity of this compound be verified after synthesis?

- Analytical Workflow :

TLC : Monitor reaction progress using silica gel plates (hexane:ethyl acetate = 4:1).

NMR : Confirm structure via <sup>1</sup>H NMR (δ 4.6 ppm for –CH₂Cl; δ 3.9 ppm for –OCH₃) and <sup>13</sup>C NMR (δ 70–75 ppm for C-Cl) .

HPLC : Quantify purity with a C18 column (acetonitrile/water gradient; retention time ~8.2 min) .

Q. What are the stability considerations for storing this compound?

- Guidelines :

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the nitro group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloromethyl group to hydroxymethyl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Electronic Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitution to the para position of the methoxy group. However, the chloromethyl group acts as a weak electron-withdrawing group, moderating reactivity .

- Steric Hindrance : Substituent positioning (e.g., methoxy at C2) limits access to the chloromethyl group, reducing nucleophilic attack rates. Computational studies (DFT) suggest a 15–20% energy barrier increase compared to unsubstituted analogs .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Troubleshooting Approach :

Solvent Effects : Compare experimental NMR in CDCl₃ vs. DMSO-d6; nitro groups cause deshielding shifts up to 0.3 ppm .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Programs like SHELXL or ORTEP-3 can model bond angles and confirm substituent positions.

Dynamic Effects : Consider rotational barriers of the chloromethyl group, which may broaden <sup>1</sup>H NMR peaks at room temperature .

Q. What strategies enable selective functionalization of the chloromethyl group without affecting the nitro or methoxy groups?

- Experimental Design :

- Protection-Deprotection : Temporarily protect the nitro group via reduction to an amine (e.g., H₂/Pd-C), perform alkylation/arylation on the chloromethyl group, then re-oxidize the amine .

- Metal-Catalyzed Reactions : Use Pd(0) catalysts for Suzuki-Miyaura coupling; the methoxy group is typically inert under these conditions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction conditions?

- Critical Factors :

- Impurity Profiles : Trace moisture or oxygen can degrade intermediates. Use rigorous drying (molecular sieves) and inert atmospheres (N₂/Ar) .

- Scale Effects : Milligram-scale reactions often show higher yields than gram-scale due to mixing inefficiencies. Optimize stirring rates and reactor geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.